1-Bromo-4-(2,2-difluorocyclopropyl)benzene

Description

Structure and Nomenclature

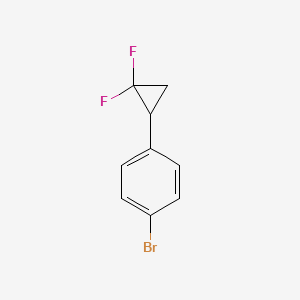

1-Bromo-4-(2,2-difluorocyclopropyl)benzene exhibits a complex molecular architecture characterized by the presence of both aromatic and alicyclic components within a single structure. The compound possesses the molecular formula C9H7BrF2 and maintains a molecular weight of 233.05 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately describes the substitution pattern on both the aromatic ring and the cyclopropyl moiety. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1C(C1(F)F)C2=CC=C(C=C2)Br, which depicts the connectivity between the difluorocyclopropyl group and the para-brominated benzene ring.

The three-dimensional structure of this compound reveals important stereochemical considerations inherent to cyclopropane-containing molecules. The cyclopropane ring adopts a planar configuration with internal bond angles significantly deviated from the tetrahedral geometry typically observed in saturated carbon systems. The presence of two fluorine atoms at the same carbon center creates a geminal difluoro arrangement that significantly influences the electronic properties of the cyclopropyl unit. The International Chemical Identifier representation InChI=1S/C9H7BrF2/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 provides a standardized method for describing the molecular connectivity and can be converted to the corresponding InChIKey UNRAQIPJBWLZLA-UHFFFAOYSA-N for database searching purposes.

Chemical Classification and Position in Organofluorine Chemistry

This compound occupies a distinctive position within the broader classification of organofluorine compounds, representing an intersection between aromatic halide chemistry and specialized fluorinated cycloalkane systems. The compound belongs to the category of organofluorine molecules that contain carbon-fluorine bonds, which are among the strongest bonds found in organic chemistry with an average bond energy of approximately 480 kilojoules per mole. This exceptional bond strength contributes significantly to the thermal and chemical stability characteristics observed in fluorinated organic compounds, making them valuable in applications requiring robust molecular frameworks under demanding conditions.

The difluorocyclopropyl portion of the molecule represents a member of the geminal dihalocyclopropane family, specifically the difluoro derivatives that have gained considerable attention in synthetic chemistry due to their unique reactivity profiles. These compounds are characterized by the presence of both ring strain energy associated with the three-membered cyclopropane ring and the electronic effects arising from the geminal difluoromethylene fragment. The combination of these structural features creates molecules that can participate in synthetically useful reactions while maintaining the inherent stability conferred by the carbon-fluorine bonds. The fluorine atoms in this system exhibit the characteristic high electronegativity of 3.98, which creates significant dipole moments within the carbon-fluorine bonds and influences the overall molecular polarity.

Within the context of organofluorine chemistry development, compounds such as this compound represent advances in the synthetic accessibility of complex fluorinated structures. The field of organofluorine chemistry has experienced remarkable growth since the early developments during World War II, when the Manhattan Project necessitated the creation of materials capable of withstanding exposure to highly reactive fluorinated compounds such as uranium hexafluoride. The evolution from simple perfluorocarbons to sophisticated molecules containing multiple functional groups demonstrates the maturation of synthetic methodologies for incorporating fluorine into organic frameworks while maintaining structural complexity and functional diversity.

Historical Context and Discovery

The development of this compound occurs within the broader historical framework of organofluorine chemistry advancement and the specific evolution of difluorocyclopropane synthetic methodologies. The foundational work in organofluorine chemistry traces back to Henri Moissan's isolation of elemental fluorine in 1886, which established the groundwork for subsequent investigations into carbon-fluorine bond formation. Early attempts at direct fluorination of organic compounds often resulted in explosive reactions or complete decomposition of starting materials, highlighting the need for controlled methodologies to incorporate fluorine into organic structures safely and selectively.

The specific development of difluorocyclopropane chemistry has its roots in the mid-twentieth century investigations into carbene chemistry and cyclopropanation reactions. The generation of difluoromethylene carbene species became a critical advancement that enabled the synthesis of geminal difluorocyclopropane derivatives. Early methodologies for difluoromethylene generation included the thermal decomposition of difluorodiazirine compounds, which could produce the reactive carbene intermediate under controlled conditions. These developments provided the foundational synthetic routes that would eventually enable the preparation of complex molecules such as this compound.

The synthetic accessibility of difluoromethyl-substituted cyclopropanes remained limited until recent advances in catalytic methodologies and improved carbene generation techniques. The introduction of rhodium-catalyzed cyclopropanation reactions using difluoromethyl diazomethane represented a significant breakthrough in the field, providing more efficient and selective methods for constructing difluorocyclopropane units. These methodological advances have enabled the preparation of increasingly complex difluorocyclopropane derivatives, including aromatic systems such as this compound, which would have been difficult to access using earlier synthetic approaches.

The first reported entry for this compound in chemical databases occurred in 2013, as indicated by the creation date in the PubChem database. This timeline reflects the relatively recent synthetic accessibility of this particular compound and its emergence as part of the expanding library of complex organofluorine molecules available for research applications. The development of this compound exemplifies the ongoing evolution in organofluorine chemistry, where sophisticated synthetic methodologies continue to enable access to previously inaccessible molecular architectures that combine multiple functional groups and structural motifs within single molecules.

Properties

IUPAC Name |

1-bromo-4-(2,2-difluorocyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRAQIPJBWLZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluorocyclopropanation of Bromobenzene Derivatives

The core strategy for synthesizing 1-bromo-4-(2,2-difluorocyclopropyl)benzene involves difluorocyclopropanation of a suitably substituted bromobenzene, typically 1-bromo-4-vinylbenzene or 4-bromostyrene derivatives. The difluorocyclopropyl ring is introduced via difluorocarbene intermediates generated in situ.

Difluorocarbene sources: Sodium bromodifluoroacetate (BrCF2COONa) is preferred over sodium chlorodifluoroacetate due to its stability at room temperature and lower decomposition temperature, facilitating milder reaction conditions and higher yields (close to 100%) in difluorocyclopropanation reactions.

Solvents: Polar aprotic solvents such as diglyme or tetrahydrofuran (THF) are commonly used to dissolve reagents and sustain reaction conditions.

Temperature: Reactions are typically conducted at elevated temperatures (e.g., 50–110 °C) to promote carbene generation and cyclopropanation.

Catalysts: Halide ions (e.g., chloride or iodide salts) can mediate difluorocarbene formation and improve reaction efficiency.

The bromobenzene derivative is mixed with the difluorocarbene precursor (e.g., sodium bromodifluoroacetate) and a halide catalyst in an appropriate solvent.

The mixture is heated under controlled temperature for several hours (4–24 h).

After completion, the reaction mixture is quenched, extracted, dried, and purified by column chromatography.

Yields of this compound are reported to be very high, often exceeding 90%, with some procedures reaching 99% yield.

Chloride-Mediated Difluorocarbene Generation Using TMSCF2Cl

An alternative and highly efficient method involves the use of chlorodifluoromethyltrimethylsilane (TMSCF2Cl) as a difluorocarbene source in the presence of a chloride salt catalyst (e.g., tetrabutylammonium chloride).

TMSCF2Cl is prepared via literature methods and used as a colorless liquid reagent.

The bromobenzene substrate is reacted with TMSCF2Cl and a catalytic amount of chloride salt in toluene or a similar solvent.

The reaction is carried out in a sealed pressure tube at 110 °C for 4 hours.

Workup involves quenching with saturated sodium carbonate, extraction with diethyl ether, drying over magnesium sulfate, and purification by silica gel chromatography.

This method yields this compound as a colorless liquid with yields reported at 99%.

Stepwise Synthesis via Difluorocyclopropyl Precursors

Another approach involves preparing difluorocyclopropyl-substituted phenols or ethers first, followed by bromination or functional group transformation to introduce the bromine substituent at the para position.

For example, 4-(2,2-difluorocyclopropyl)phenol can be synthesized via difluorocyclopropanation of 4-hydroxystyrene derivatives.

Subsequent bromination or halogen exchange reactions introduce the bromine atom at the desired position.

This method, however, is less direct and may involve multiple steps with moderate overall yields.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Difluorocyclopropanation using sodium bromodifluoroacetate | 4-bromostyrene or vinyl bromobenzene | Sodium bromodifluoroacetate, halide catalyst | 50–180 °C, 4–24 h, diglyme or THF | ~100 | Stable carbene source, mild conditions |

| Chloride-mediated difluorocarbene from TMSCF2Cl | 4-bromostyrene | TMSCF2Cl, tetrabutylammonium chloride | 110 °C, 4 h, toluene, sealed tube | 99 | High selectivity, high yield |

| Stepwise synthesis via phenol intermediates | 4-methoxyphenyl derivatives | BBr3 (for demethylation), bromination reagents | 0 °C to RT, multiple steps | Variable | Multi-step, moderate yield |

Research Findings and Analytical Data

NMR Characterization: The ^19F NMR spectra of this compound typically show two distinct fluorine signals around −126.6 ppm and −142.7 ppm with characteristic coupling constants indicative of geminal difluoro substitution on cyclopropane.

IR Spectroscopy: Key absorption bands include aromatic C–H stretches and characteristic cyclopropyl ring vibrations, confirming the structure.

Purification: Silica gel chromatography using petroleum ether as the eluent is effective for isolating the pure compound.

Chemical Reactions Analysis

1-Bromo-4-(2,2-difluorocyclopropyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form cyclopropylbenzene derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-(2,2-difluorocyclopropyl)benzene has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Material Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.

Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to form stable derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2-difluorocyclopropyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and difluorocyclopropyl groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-bromo-4-(2,2-difluorocyclopropyl)benzene, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Reactivity Comparisons

- Electron-Withdrawing Effects : The 2,2-difluorocyclopropyl group in the target compound is more electron-withdrawing than the 2,2-difluoroethoxy group (due to cyclopropane ring strain) but less so than the trifluoromethyl substituent . This impacts reaction rates in cross-couplings; for example, trifluoromethyl analogs may exhibit slower oxidative addition with palladium catalysts due to steric hindrance .

- Regioselectivity : The meta-substituted isomer (1-bromo-3-(2,2-difluorocyclopropyl)benzene) shows divergent reactivity in arylations compared to the para-substituted parent compound, often yielding alternative regioisomers in heterocycle couplings .

- Fluorine-Specific Interactions : Compounds with difluorovinyl groups (e.g., 1-bromo-4-(2,2-difluorovinyl)benzene) exhibit unique ¹⁹F NMR splitting patterns (J = 23.84–23.85 Hz) due to vicinal fluorine coupling, absent in cyclopropane derivatives .

Biological Activity

1-Bromo-4-(2,2-difluorocyclopropyl)benzene (CAS No. 1275621-14-1) is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C10H8BrF2

Molecular Weight: 251.07 g/mol

IUPAC Name: this compound

The presence of a bromine atom and a difluorocyclopropyl group contributes to the compound's unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that halogenated compounds can modulate enzyme activity, influence receptor binding, and affect signal transduction pathways.

- Enzyme Inhibition: The bromine atom may enhance binding affinity to certain enzymes, potentially inhibiting their activity.

- Receptor Interaction: The difluorocyclopropyl group can alter the lipophilicity and steric properties of the molecule, impacting its interaction with G-protein coupled receptors (GPCRs).

Antimicrobial Activity

Studies have shown that halogenated aromatic compounds exhibit antimicrobial properties. The structural characteristics of this compound suggest potential efficacy against various bacterial strains.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Properties

Emerging research highlights the potential anticancer effects of halogenated compounds. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Toxicity Profile

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Acute toxicity studies have been conducted to determine the median lethal dose (LD50) in animal models.

| Study Type | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral Administration | 2000 | Tremors, weight loss, lethargy |

| Inhalation Exposure | 15000 | Respiratory distress, neurological symptoms |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of various halogenated compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial potency.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of halogenated benzene derivatives revealed that treatment with this compound resulted in a marked decrease in cell viability in breast cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-(2,2-difluorocyclopropyl)benzene?

The compound is typically synthesized via two primary routes:

- Cyclopropanation : Bromination of a styrene derivative followed by cyclopropanation using difluorocarbene precursors (e.g., CHF₂Br/AgF systems) under controlled temperatures (0–25°C).

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling between a 4-bromophenylboronic acid and a difluorocyclopropane-containing halide, optimized with Pd(PPh₃)₄ (1–3 mol%) in THF at reflux . Purification involves column chromatography (silica gel, hexane/EtOAc) under inert conditions to prevent ring-opening .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Cyclopropyl protons appear as a multiplet (δ 2.1–3.0 ppm); aromatic protons show deshielding due to bromine (δ 7.4–7.6 ppm).

- ¹⁹F NMR : Distinct CF₂ signals at δ -110 to -120 ppm confirm the difluorocyclopropyl group.

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight.

- X-Ray Crystallography : Resolves strain-induced bond distortions in the cyclopropane ring .

Q. What precautions are necessary for handling this compound?

Q. How can thermal stability be assessed for high-temperature applications?

Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 5°C/min) to identify decomposition onset (>180°C). Complementary differential scanning calorimetry (DSC) detects exothermic events, informing safe operational limits .

Q. What chromatographic methods separate this compound from byproducts?

Use gradient elution (hexane:EtOAc 95:5 → 80:20) with 0.1% triethylamine to reduce tailing. For isomers, employ silver nitrate-impregnated TLC plates to exploit halogen-silver interactions .

Advanced Research Questions

Q. How does the electron-withdrawing difluorocyclopropyl group influence bromine reactivity in cross-couplings?

The group enhances electrophilicity at the bromine site via inductive effects and ring strain, accelerating oxidative addition in Pd-catalyzed reactions. However, excessive electron withdrawal may necessitate lower catalyst loadings (0.5–2 mol% Pd) to suppress β-hydride elimination byproducts .

Q. What mechanistic insights explain trifluoromethylated byproducts during Ullmann couplings?

Under basic conditions, partial cyclopropane ring-opening releases fluoride ions, which participate in halogen exchange (Br → F) and subsequent trifluoromethylation. Characterize byproducts via ¹⁹F NMR (δ -60 to -70 ppm for CF₃) and GC-MS .

Q. How can computational chemistry predict regioselectivity in nucleophilic aromatic substitution?

Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots. Compare activation energies for substitution pathways, accounting for fluorine’s ortho-directing effects and cyclopropane ring strain .

Q. What experimental variables resolve contradictory Stille coupling temperature optima?

Use a factorial design testing:

Q. Why do observed Kumada coupling yields contradict computational predictions?

Investigate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.